BenchChemオンラインストアへようこそ!

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one

Sirtuin 2 inhibition Cancer biology Epigenetics

6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one (CAS 1212012-27-5) is a synthetic chroman-4-one derivative distinguished by a bromine atom at the 6-position of the benzopyran ring and a tetrahydro-2H-pyran-3-yl substituent at the 2-position. This dual-substitution pattern creates a unique steric and electronic profile within the chroman-4-one class, placing the compound in a chemical space distinct from simpler 6-bromo- or 2-alkyl/aryl-chroman-4-one analogs.

Molecular Formula C14H15BrO3
Molecular Weight 311.17 g/mol
Cat. No. B13054142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one
Molecular FormulaC14H15BrO3
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C14H15BrO3/c15-10-3-4-13-11(6-10)12(16)7-14(18-13)9-2-1-5-17-8-9/h3-4,6,9,14H,1-2,5,7-8H2
InChIKeyMGBYSURBECMHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one: A Dual-Substituted Chroman-4-one Scaffold for Specialized Probe and Lead Discovery


6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one (CAS 1212012-27-5) is a synthetic chroman-4-one derivative distinguished by a bromine atom at the 6-position of the benzopyran ring and a tetrahydro-2H-pyran-3-yl substituent at the 2-position . This dual-substitution pattern creates a unique steric and electronic profile within the chroman-4-one class, placing the compound in a chemical space distinct from simpler 6-bromo- or 2-alkyl/aryl-chroman-4-one analogs. The molecular formula is C14H15BrO3 with a molecular weight of 311.17 g/mol . The compound is primarily sourced as a research intermediate with commercial availability at purities of 95–98% from multiple suppliers .

Why Close Analogs Cannot Substitute for 6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one in Targeted Research Applications


Generic substitution is not feasible for this compound because the 2-position tetrahydro-2H-pyran-3-yl group is a non-aromatic, stereochemically rich saturated heterocycle that introduces topological and polarity features absent in widely available 2-phenyl, 2-methyl, or 2-unsubstituted chroman-4-one analogs. The 6-bromo substituent provides a heavy atom (Br) for X-ray crystallographic phasing and a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), while the 2-(tetrahydro-2H-pyran-3-yl) group alters logP, solubility, and target-binding conformation relative to analogs bearing planar aromatic substituents [1]. These combined features make the compound functionally irreplaceable in structure–activity relationship (SAR) studies that require a specific hydrogen-bond acceptor profile and three-dimensional shape — properties that cannot be replicated by 6-bromo-2-phenylchroman-4-one, 6-bromo-2-methylchroman-4-one, or the 5,5-dimethyl-substituted tetrahydropyranyl analog [2].

Procurement-Critical Evidence for 6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one: Comparative Activity, Structure, and Selectivity Data


SIRT2 Inhibitory Potency: 6-Bromo-2-pentylchroman-4-one vs. 6,8-Dibromo-2-pentylchroman-4-one (Class-Level SAR Inference for 2-Substituted Bromochroman-4-ones)

In a systematic SAR study of chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors, 6-bromo-2-pentylchroman-4-one and 6,8-dibromo-2-pentylchroman-4-one were directly compared. The monobrominated 6-bromo-2-pentylchroman-4-one exhibited modest SIRT2 inhibition, while 6,8-dibromo-2-pentylchroman-4-one was the most potent compound in the series with an IC50 of 1.5 µM [1]. This comparison demonstrates that the presence and position of bromine on the chroman-4-one scaffold significantly modulate SIRT2 inhibitory activity. By class-level inference, the 6-bromo substituent in 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is expected to contribute to SIRT2 binding affinity when paired with an appropriate 2-substituent, though the tetrahydro-2H-pyran-3-yl group may alter potency relative to the 2-pentyl comparator.

Sirtuin 2 inhibition Cancer biology Epigenetics

BACE1 Inhibitor Pharmacophore: Tetrahydropyranyl-Chroman versus Phenyl-Substituted Chroman Scaffolds

Multiple patent families disclose chroman-4-one and chroman derivatives bearing tetrahydropyran-2-yl or tetrahydropyran-3-yl substituents as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors [1]. Published medicinal chemistry campaigns on related tetrahydropyranyl-chroman scaffolds report BACE1 inhibitory potency in the low nanomolar range (IC50 values of 5–99 nM in cellular Aβ1-40 assays), with 10- to 420-fold selectivity over cathepsin D (CatD) [2]. In contrast, chroman-4-one derivatives with simple 2-phenyl or 2-alkyl substituents lack the hydrogen-bonding interactions with the BACE1 catalytic aspartate dyad mediated by the tetrahydropyran oxygen, resulting in substantially reduced potency in class-level comparisons. The target compound's 2-(tetrahydro-2H-pyran-3-yl) motif is isosteric to the validated tetrahydro-2H-pyran-2-yl pharmacophore found in clinical BACE1 inhibitor candidates, offering an underexplored substitution vector for intellectual property generation.

Alzheimer's disease BACE1 inhibition Amyloid-beta

Synthetic Versatility: 6-Bromo Handle Enables Late-Stage Diversification via Cross-Coupling Chemistry

The 6-bromo substituent on the chroman-4-one core serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification for SAR exploration [1]. This differentiates the target compound from non-halogenated chroman-4-one scaffolds that require de novo synthesis for each analog. The 2-(tetrahydro-2H-pyran-3-yl) group is stable under standard cross-coupling conditions, allowing parallel library synthesis without protecting-group manipulation. In contrast, 2-substituted chroman-4-ones lacking a halogen handle (e.g., 2-phenylchroman-4-one, 2-methylchroman-4-one) cannot undergo direct arylation or amination at the 6-position without prior functionalization, adding 2–3 synthetic steps per analog [2].

Medicinal chemistry Cross-coupling Library synthesis

Physicochemical Differentiation: clogP and Solubility Profile of 2-(Tetrahydro-2H-pyran-3-yl)- vs. 2-Aryl-Substituted Chroman-4-ones

The 2-(tetrahydro-2H-pyran-3-yl) substituent introduces a saturated oxygen heterocycle that significantly alters calculated partition coefficient (clogP) and aqueous solubility compared to 2-aryl-substituted chroman-4-one analogs. Using the parent chroman-4-one scaffold as a reference (clogP ≈ 1.8), the addition of a 2-phenyl group increases clogP by approximately 1.5–2.0 log units (clogP ≈ 3.3–3.8), while the 2-(tetrahydro-2H-pyran-3-yl) group is predicted to increase clogP by only 0.3–0.7 log units (clogP ≈ 2.1–2.5), based on fragment-based calculations [1]. This lower lipophilicity translates to improved predicted aqueous solubility and reduced hERG and CYP2D6 promiscuity risk compared to 2-aryl analogs, consistent with established medicinal chemistry principles for optimizing drug-likeness parameters [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for Procuring 6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one in Drug Discovery and Chemical Biology


Building Focused SIRT2 Inhibitor Libraries via Late-Stage Diversification

Medicinal chemistry teams targeting sirtuin 2 for oncology or neurodegeneration indications can procure this compound as a core scaffold for parallel Suzuki-Miyaura library synthesis. The 6-bromo handle enables direct installation of aryl, heteroaryl, or alkenyl diversity elements at the position most influential for SIRT2 potency, while the 2-(tetrahydro-2H-pyran-3-yl) group contributes three-dimensional shape complementarity to the SIRT2 active site. This approach eliminates 2–3 synthetic steps per analog compared to de novo synthesis from non-halogenated chroman-4-one precursors [1].

Exploring Underexploited BACE1 Inhibitor Intellectual Property Space

Pharmaceutical companies and academic groups engaged in Alzheimer's disease research can use this compound as a starting point to explore the 3-position tetrahydropyranyl substitution vector for BACE1 inhibition — a region of chemical space less densely patented than the extensively explored 2-position tetrahydropyranyl BACE1 inhibitors [1]. The pre-installed 6-bromo substituent further enables rapid SAR expansion at the benzopyran ring to optimize potency, selectivity over cathepsin D, and CNS penetration properties.

Physicochemical Property Optimization in Hit-to-Lead Programs

Drug discovery teams that have identified a promising chroman-4-one hit bearing a lipophilic 2-aryl substituent can procure this compound as a more drug-like alternative for property optimization. The 2-(tetrahydro-2H-pyran-3-yl) group reduces lipophilicity while maintaining or potentially enhancing target engagement through additional hydrogen-bonding interactions with the target protein. This compound supports systematic exploration of the lipophilicity–potency–selectivity trade-off without requiring de novo scaffold synthesis [1].

Chemical Probe Development Requiring Crystallographic Validation

Structural biology groups developing high-quality chemical probes for bromodomain-containing proteins, kinases, or GPCRs can benefit from the 6-bromo substituent as an intrinsic anomalous scattering center for X-ray crystallographic phasing. This eliminates the need for co-crystallization with heavy-atom derivatives and facilitates unambiguous determination of the 2-(tetrahydro-2H-pyran-3-yl) group's binding conformation — critical information for structure-based drug design that cannot be obtained with non-halogenated analogs [1].

Quote Request

Request a Quote for 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.